2-Bromo-2-methylpropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with organic solvents

In water, 600 mg/L at 25 °C

Synonyms

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Chemistry

Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, 2-Bromo-2-methylpropane would be used in a reaction with a nucleophile, which attacks the carbon atom bonded to the bromine, leading to the substitution of the bromine atom with the nucleophile.

Results or Outcomes: The outcomes of these reactions are highly dependent on the specific reactants and conditions used.

Nucleoside Deguanylation and Deadenylation

Scientific Field: Biochemistry

Summary of the Application: 2-Bromo-2-methylpropane has been found to cause the massive deguanylation of guanine-based nucleosides and massive deadenylation of adenine-based nucleosides.

Methods of Application: The compound was used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions. The specific experimental procedures would depend on the exact nature of the study.

Results or Outcomes: The studies found that 2-Bromo-2-methylpropane could cause significant deguanylation and deadenylation of nucleosides, potentially affecting their function.

Nucleophilic Substitution Reactions

Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-2-methylpropane is used in nucleophilic substitution reactions, specifically in S_N1 and S_N2 reactions.

Methods of Application: In an S_N2 reaction, the nucleophile attacks the carbon atom bonded to the bromine at 180° from the leaving group, leading to the substitution of the bromine atom with the nucleophile. The nucleophile then attacks the carbocation.

Results or Outcomes: The outcomes of these reactions are highly dependent on the specific reactants and conditions used.

Preparation of Grignard Reagents

Summary of the Application: 2-Bromo-2-methylpropane can be used in the preparation of Grignard reagents.

Methods of Application: The bromine atom in 2-Bromo-2-methylpropane is replaced by a magnesium atom to form the Grignard reagent.

Results or Outcomes: The result is a Grignard reagent that can be used in a variety of organic synthesis reactions, including the formation of carbon-carbon bonds.

Halogen Exchange Reactions

Summary of the Application: 2-Bromo-2-methylpropane can be used in halogen exchange reactions.

Methods of Application: The bromine atom in 2-Bromo-2-methylpropane is replaced by another halogen atom, such as chlorine or iodine.

Results or Outcomes: The result is a new halogenated compound, such as 2-Chloro-2-methylpropane or 2-Iodo-2-methylpropane.

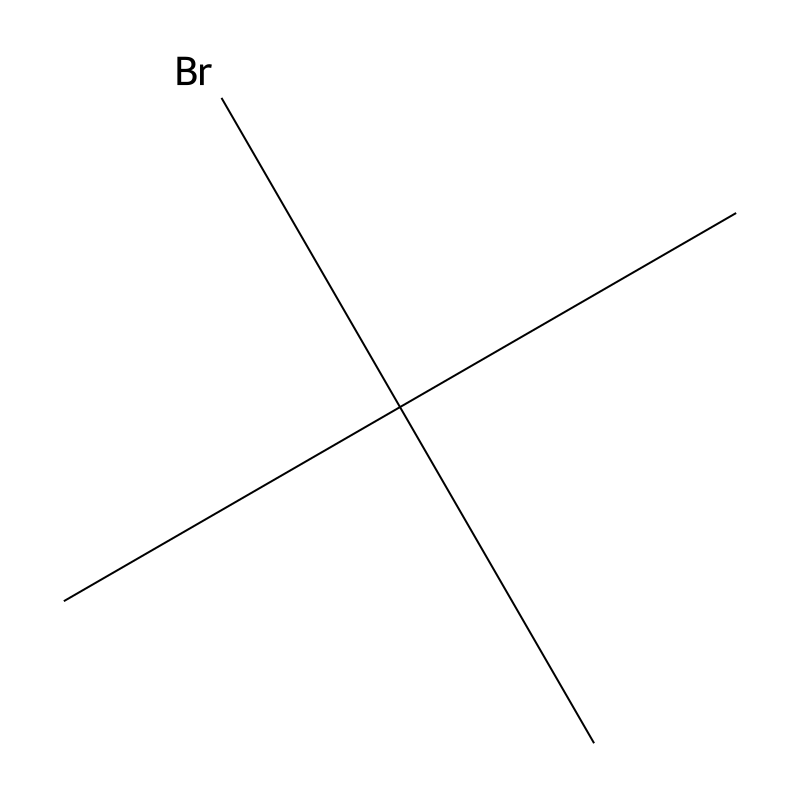

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is an organic compound with the molecular formula C₄H₉Br. It features a bromine atom attached to a tertiary carbon, making it a member of the haloalkane family. The compound appears as a colorless liquid and is known for its high volatility and flammability. Its structure can be represented as follows:

textBr | CH3-C-CH3 | CH3

This compound is notable for its role in various

The primary reaction pathway for 2-bromo-2-methylpropane is through nucleophilic substitution, specifically the S_N1 mechanism. In this process, the compound dissociates to form a tert-butyl carbocation and a bromide ion:

- Formation of Carbocation:

- Nucleophilic Attack:

The carbocation then reacts with a nucleophile, such as water or hydroxide ion, to form an alcohol:

This reaction is characterized by its rapid rate due to the stability of the tertiary carbocation intermediate formed during the first step. The hydrolysis of 2-bromo-2-methylpropane is significantly faster than that of primary alkyl halides due to this mechanism .

2-Bromo-2-methylpropane can be synthesized through several methods:

- Halogenation of Alkenes:

The most common method involves the addition of hydrogen bromide to 2-methylpropene. This reaction proceeds via the formation of a carbocation intermediate: - Substitution Reactions:

It can also be synthesized from other alkyl halides through substitution reactions using bromine in the presence of a suitable solvent.

2-Bromo-2-methylpropane is primarily utilized in organic synthesis as an alkylating agent. Its applications include:

- Synthesis of Alcohols: It serves as a precursor for tert-butyl alcohol through hydrolysis.

- Reagent in Organic Chemistry: Used in various reactions involving nucleophiles.

- Intermediate in Synthesis: Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Studies have shown that 2-bromo-2-methylpropane undergoes hydrolysis via the S_N1 mechanism, which has been confirmed through kinetic experiments. The rate of reaction is influenced by the concentration of hydroxide ions and shows first-order kinetics concerning the alkyl halide concentration . The addition of salts can accelerate the reaction due to charge separation in the transition state.

Several compounds are structurally similar to 2-bromo-2-methylpropane, notably:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromobutane | CH₃(CH₂)₃Br | Primary alkyl halide; reacts via S_N2 mechanism. |

| 2-Bromopropane | CH₃CHBrCH₃ | Secondary halide; undergoes both S_N1 and S_N2. |

| tert-Butyl chloride | (CH₃)₃CCl | Similar structure; reacts similarly but with chloride instead of bromine. |

Uniqueness of 2-Bromo-2-Methylpropane: Its tertiary structure allows for rapid reaction rates via the S_N1 mechanism, making it distinct from primary and secondary halides that typically follow different pathways.

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

135.3 mm Hg at 25 °C

Pictograms

Flammable